molecular formula C21H23N3O5S2 B2627589 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 865592-89-8

2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2627589
CAS RN: 865592-89-8
M. Wt: 461.55
InChI Key: FACSNNRDOQYGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C21H23N3O5S2 . It’s not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, like the one in the given compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a benzo[d]thiazol-2-yl group and a 3,4-dimethoxyphenyl group .

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research into the structure-activity relationships of related compounds, such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlights efforts to improve metabolic stability through modifications of the benzothiazole ring. This indicates the importance of chemical modifications in enhancing the efficacy and stability of therapeutically relevant compounds (Stec et al., 2011).

Chemical Synthesis and Applications

The synthesis of novel heterocyclic compounds, incorporating elements such as the benzothiazole ring, reflects ongoing research into developing new chemicals with potential applications in drug discovery and material science. For example, compounds with a thiadiazole moiety have been explored for their insecticidal properties against the cotton leafworm, illustrating the agricultural applications of such chemical investigations (Fadda et al., 2017).

Antimicrobial and Anticancer Activity

The exploration of novel sulphonamide derivatives for their antimicrobial activity sheds light on the potential of these compounds in addressing microbial resistance. Such studies are crucial for the development of new antibiotics and understanding the mechanisms underlying their activity (Fahim & Ismael, 2019). Additionally, research on derivatives with specific moieties for anticancer activity against various cancer lines demonstrates the therapeutic potential of these compounds in oncology (Ostapiuk et al., 2015).

Materials Science and Corrosion Inhibition

Investigations into the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors highlight the applicability of such compounds in materials science, particularly in protecting metals from corrosion. This research is pivotal for industries requiring durable materials under various environmental conditions (Yıldırım & Cetin, 2008).

Kinase Inhibition and Anticancer Activities

The development of N-benzyl-substituted acetamide derivatives for Src kinase inhibitory and anticancer activities underscores the potential of these compounds in targeted cancer therapy. Such studies contribute to the understanding of how structural variations can impact the biological activity of kinase inhibitors (Fallah-Tafti et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for compounds with a pyrrolidine ring, like the one in the given compound, could involve the design of new compounds with different biological profiles. This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-28-17-8-5-14(11-18(17)29-2)12-20(25)23-21-22-16-7-6-15(13-19(16)30-21)31(26,27)24-9-3-4-10-24/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACSNNRDOQYGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.